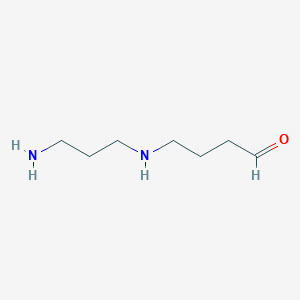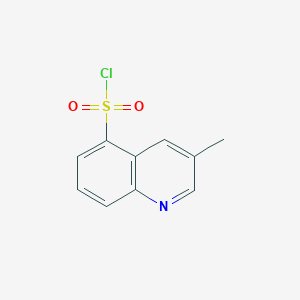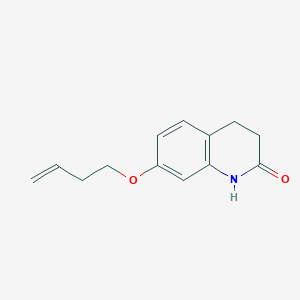
Chlorocarbonic acid-(1-methyl-pentyl ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorocarbonic acid-(1-methyl-pentyl ester) can be synthesized through the reaction of chlorocarbonic acid with 1-pentanol under appropriate conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of chlorocarbonic acid-(1-methyl-pentyl ester) involves the continuous addition of chlorocarbonic acid to a solution of 1-pentanol in the presence of a base. The reaction mixture is then distilled to separate the product from the reaction by-products. The product is further purified through fractional distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Chlorocarbonic acid-(1-methyl-pentyl ester) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form chlorocarbonic acid and 1-pentanol.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Organic solvents such as dichloromethane, toluene
Major Products Formed:
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions
Aplicaciones Científicas De Investigación
Chlorocarbonic acid-(1-methyl-pentyl ester) is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used in the preparation of biologically active compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of chlorocarbonic acid-(1-methyl-pentyl ester) involves its reactivity with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
- Chlorocarbonic acid-(1-ethyl-pentyl ester)
- Chlorocarbonic acid-(1-propyl-pentyl ester)
- Chlorocarbonic acid-(1-butyl-pentyl ester)
Comparison: Chlorocarbonic acid-(1-methyl-pentyl ester) is unique due to its specific ester group, which influences its reactivity and applications. Compared to its similar compounds, it may exhibit different reactivity patterns and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
hexan-2-yl carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKDYSCTUTSNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)






![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)


